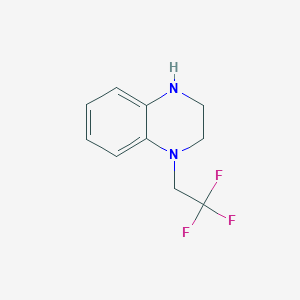

1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline

Description

Core Tetrahydroquinoxaline Scaffold: Conformational Dynamics and Electronic Properties

The tetrahydroquinoxaline core of 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline constitutes a bicyclic heterocyclic system containing two nitrogen atoms strategically positioned within the ring framework. This scaffold represents a partially reduced quinoxaline derivative where the pyrazine ring has been saturated to form a six-membered heterocyclic ring fused to a benzene ring. The conformational flexibility of the tetrahydroquinoxaline framework plays a crucial role in determining the overall three-dimensional structure and subsequent molecular interactions of the compound.

The electronic properties of the core scaffold are fundamentally influenced by the presence of two nitrogen atoms, which serve as electron-donating centers through their lone pairs while simultaneously acting as potential hydrogen bond acceptors. Density functional theory calculations have demonstrated that tetrahydroquinoxaline derivatives exhibit specific conformational preferences that are governed by the interplay between ring strain, electronic repulsion between nitrogen lone pairs, and stabilizing interactions with substituents. The partially saturated nature of the heterocyclic system introduces significant conformational flexibility compared to fully aromatic quinoxaline derivatives, allowing for dynamic structural adaptations that can influence binding interactions and reactivity patterns.

Vibrational spectroscopic studies of related tetrahydroquinoxaline derivatives have revealed characteristic frequency patterns that reflect the electronic nature of the scaffold. The nitrogen-containing heterocyclic framework exhibits distinct vibrational modes associated with carbon-nitrogen stretching, ring breathing motions, and out-of-plane deformations that provide fingerprint signatures for structural identification. These spectroscopic characteristics are particularly sensitive to substitution patterns and can serve as diagnostic tools for conformational analysis.

Table 1: Electronic Properties of Tetrahydroquinoxaline Core

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)7-15-6-5-14-8-3-1-2-4-9(8)15/h1-4,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBTZOXDQGVLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the trifluoroethyl group is introduced to the nitrogen atom of the tetrahydroquinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Sodium azide, thiols, under reflux or room temperature conditions.

Major Products:

Oxidation: Quinoxaline derivatives.

Reduction: Partially or fully reduced tetrahydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules is known to enhance their pharmacological properties. The compound has been studied for its potential as a:

- Neuroprotective Agent : Research indicates that tetrahydroquinoxaline derivatives can exhibit neuroprotective effects. For example, studies have shown that modifications in the quinoxaline structure can lead to compounds with improved efficacy against neurodegenerative diseases .

- Antidepressant Activity : Some derivatives of tetrahydroquinoxaline have been evaluated for their antidepressant-like effects in animal models. The trifluoroethyl group may contribute to increased lipophilicity and blood-brain barrier penetration .

- Anticancer Properties : Preliminary studies suggest that this compound could inhibit certain cancer cell lines. The presence of the trifluoroethyl group might modulate interactions with biological targets involved in cancer progression .

Materials Science

The unique properties of fluorinated compounds make them suitable for various applications in materials science:

- Fluorinated Polymers : Compounds like 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This is particularly useful in creating advanced materials for electronics and coatings .

- Surface Modifications : The trifluoroethyl group can impart hydrophobic characteristics to surfaces. This property is beneficial in applications requiring water-repellent surfaces or anti-fogging coatings .

Case Study 1: Neuroprotective Effects

A study conducted on a series of tetrahydroquinoxaline derivatives demonstrated that compounds with trifluoroethyl substitutions exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death. These findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Base Compound | 25 | Inhibition of oxidative stress |

| Trifluoroethyl Derivative | 10 | Enhanced neuroprotection through antioxidant activity |

Case Study 2: Anticancer Activity

In vitro studies revealed that specific derivatives of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline showed promising activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| MDA-MB-231 | 12 | 80 |

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Solubility

- 1-(2,2,2-Trifluoroethyl)-THQ: Limited solubility in aqueous buffers; requires co-solvents like EtOH (10%) for biological assays .

- 1,4-Diethyl-THQ : Soluble in 5 mM phosphate buffer with 10% EtOH due to moderate lipophilicity .

- 1-(Toluene-4-sulfonyl)-THQ : Enhanced solubility in polar solvents (e.g., DMSO, MeOH) owing to the sulfonyl group .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoxaline core substituted with a trifluoroethyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds attractive for drug development.

Biological Activity Overview

Research into the biological activity of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline has revealed several important aspects:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the trifluoroethyl group appears to enhance its efficacy.

- Cytotoxicity : Investigations into cytotoxic effects have shown that the compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells. This selectivity is crucial for therapeutic applications.

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in models of neurodegenerative diseases. It demonstrated the ability to reduce oxidative stress and neuronal cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Reduction in oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted by He et al. (2020) assessed the antimicrobial potency of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

Research published by Chen et al. (2021) explored the cytotoxic effects on glioma cell lines. The compound was found to inhibit cell proliferation with an IC50 value of 5 µM. Importantly, normal astrocytes showed resistance to these effects, highlighting the compound's potential as a targeted cancer therapy.

Case Study 3: Neuroprotective Mechanisms

A recent investigation focused on the neuroprotective capabilities of the compound in models of Alzheimer's disease. The study demonstrated that treatment with 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline led to a significant decrease in amyloid-beta accumulation and improved cognitive function in animal models.

While the precise mechanism remains under investigation, preliminary data suggest that the trifluoroethyl substitution may enhance interaction with specific biological targets involved in cell signaling pathways related to apoptosis and oxidative stress response.

Q & A

What are the established synthetic routes for 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline?

Basic Question

The synthesis typically involves cyclization reactions using trifluoroethylamine derivatives and aromatic precursors. For example, bifunctional tetrahydroquinoline derivatives can be prepared via intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) aromatic amines under controlled heating . Key steps include the formation of the tetrahydroquinoxaline core through electrophilic attack and ring closure. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.

What analytical techniques are essential for confirming the structural integrity of this compound?

Basic Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying regiochemistry and substituent positioning. For instance, ¹H NMR of analogous compounds (e.g., 2-(4-(trifluoromethyl)phenyl)-tetrahydroquinoxaline) reveals distinct splitting patterns for protons adjacent to electron-withdrawing groups (δ 3.33–4.58 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration validation .

How does the trifluoroethyl group influence the compound’s electronic and steric properties?

Advanced Question

The trifluoroethyl group introduces strong electron-withdrawing effects via the -CF₃ moiety, which polarizes adjacent bonds and alters reactivity in nucleophilic or electrophilic substitutions. Sterically, its compact size minimizes steric hindrance compared to bulkier substituents, enabling regioselective functionalization. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

What experimental strategies are recommended for evaluating biological activity in vitro?

Advanced Question

Design dose-response assays (e.g., MTT or SRB) to assess anti-proliferative activity against cancer cell lines. Include positive controls (e.g., doxorubicin) and solvent controls. Molecular docking studies against target proteins (e.g., kinases) can predict binding affinities and guide structural modifications . For mechanistic insights, pair with flow cytometry (apoptosis assays) and Western blotting (protein expression analysis).

How can reaction conditions be optimized to improve yield and purity?

Advanced Question

Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in tetrahydroquinoxaline synthesis . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) isolates the product. Monitor reaction progress via TLC or in situ FTIR.

How should researchers address contradictions in spectral data during characterization?

Advanced Question

Discrepancies in NMR or mass spectra may arise from tautomerism, residual solvents, or diastereomeric impurities. Confirm sample purity via HPLC (≥95%) and repeat measurements under standardized conditions (e.g., deuterated solvent, calibrated instruments). Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) . For unresolved issues, consult crystallographic data or heteronuclear correlation spectroscopy (HSQC, HMBC).

What computational approaches are effective for studying structure-activity relationships?

Advanced Question

Molecular dynamics (MD) simulations and molecular docking (e.g., AutoDock Vina) model interactions between the compound and biological targets. Quantitative Structure-Activity Relationship (QSAR) models, built using descriptors like logP and topological polar surface area, predict bioactivity trends. Validate predictions with in vitro assays .

What strategies control regioselectivity during functionalization of the tetrahydroquinoxaline core?

Advanced Question

Electron-donating/withdrawing substituents direct electrophilic attacks to specific positions. For example, the trifluoroethyl group deactivates the adjacent benzene ring, favoring substitution at meta positions. Use directing groups (e.g., -B(OH)₂ in Suzuki couplings) or Lewis acid catalysts (e.g., AlCl₃) to enhance selectivity .

Are there green chemistry approaches for synthesizing this compound?

Advanced Question

Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., Fe³⁺-clay) to reduce waste. Microwave-assisted synthesis can shorten reaction times and improve energy efficiency . Solvent-free mechanochemical grinding is another eco-friendly option for cyclization steps.

What safety protocols are critical when handling intermediates like trifluoroethylamine derivatives?

Basic Question

Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Trifluoroethylamine hydrochloride (CAS 373-88-6) is hygroscopic and corrosive; store in airtight containers under nitrogen . Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Emergency procedures should include eye irrigation (15+ minutes) and medical consultation for prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.